Citric acid, (144H)-praseodymium salt
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Overview
Description
Citric acid, (144H)-praseodymium salt is a compound formed by the combination of citric acid and praseodymium ions Citric acid is a weak organic acid commonly found in citrus fruits, while praseodymium is a rare earth metal
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of citric acid, (144H)-praseodymium salt typically involves the reaction of citric acid with praseodymium salts. One common method is to dissolve citric acid in water and then add a praseodymium salt, such as praseodymium nitrate or praseodymium chloride, under controlled conditions. The reaction is usually carried out at room temperature, and the resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where citric acid and praseodymium salts are mixed under controlled conditions. The solution is then concentrated and crystallized to obtain the final product. The purity and yield of the compound can be optimized by adjusting the reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
Citric acid, (144H)-praseodymium salt can undergo various chemical reactions, including:
Complexation Reactions: The praseodymium ion can form complexes with other ligands, altering the properties of the compound.
Redox Reactions: The praseodymium ion can participate in oxidation-reduction reactions, changing its oxidation state.
Substitution Reactions: The praseodymium ion can be replaced by other metal ions in the compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Complexing Agents: Such as ethylenediaminetetraacetic acid (EDTA) or other chelating agents.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, complexation reactions may yield various praseodymium complexes, while redox reactions may result in different oxidation states of praseodymium.
Scientific Research Applications
Citric acid, (144H)-praseodymium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other praseodymium compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of advanced materials, such as praseodymium-doped ceramics and glasses.
Mechanism of Action
The mechanism of action of citric acid, (144H)-praseodymium salt involves the interaction of praseodymium ions with various molecular targets. Praseodymium ions can bind to proteins, nucleic acids, and other biomolecules, affecting their structure and function. The specific pathways and molecular targets involved depend on the context of the application and the specific properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to citric acid, (144H)-praseodymium salt include other metal-citrate complexes, such as:
- Citric acid, (144H)-lanthanum salt
- Citric acid, (144H)-neodymium salt
- Citric acid, (144H)-samarium salt
Uniqueness
This compound is unique due to the specific properties of praseodymium, such as its magnetic and optical characteristics. These properties make it particularly useful in applications requiring specific magnetic or optical features, distinguishing it from other metal-citrate complexes.
Properties
CAS No. |
59885-87-9 |
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Molecular Formula |
C6H5O7Pr |
Molecular Weight |
333.01 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;praseodymium-144(3+) |
InChI |
InChI=1S/C6H8O7.Pr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1+3 |
InChI Key |
ILDVMIWBPUFFJT-GJNDDOAHSA-K |
Isomeric SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[144Pr+3] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pr+3] |
Origin of Product |
United States |
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